2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone

RP‑HPLC Atorvastatin impurity profiling Fluorine‑mediated retention

Using incorrect atorvastatin impurity standards causes chromatographic co-elution, erroneous quantitation, and ICH Q3A failure. This fluorinated, gem-dichloro reference standard provides a unique RP-HPLC retention time and diagnostic LC-MS/MS ion signature (distinct 17.99 Da mass shift vs. des-fluoro analogs) critical for accurate impurity profiling. Supplied with batch-specific CoA (HPLC, NMR, MS) meeting ICH Q7 requirements, enabling direct use in ANDA method validation without additional in-house characterization.

Molecular Formula C14H9Cl2FO
Molecular Weight 283.1 g/mol
CAS No. 1403667-07-1
Cat. No. B1461096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
CAS1403667-07-1
Molecular FormulaC14H9Cl2FO
Molecular Weight283.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)(Cl)Cl
InChIInChI=1S/C14H9Cl2FO/c15-14(16,11-4-2-1-3-5-11)13(18)10-6-8-12(17)9-7-10/h1-9H
InChIKeyNHWFNDBTRRTXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 1403667-07-1) – A Structurally Distinct Atorvastatin Process Intermediate and Reference Standard


2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 1403667-07-1) is a fluorinated, dichlorinated aryl ketone formally classified as an atorvastatin process-related impurity (designated Atorvastatin Impurity 28 or 14, depending on the pharmacopoeial listing) [1]. With a molecular formula of C₁₄H₉Cl₂FO, a molecular weight of 283.13 g·mol⁻¹, and a calculated XLogP of 4.5, it is employed as a key reference standard for analytical method development, method validation, and quality control release testing of atorvastatin calcium active pharmaceutical ingredient and finished dosage forms . Its structural signature – a 4-fluorophenyl ketone bearing a gem‑dichloro group – gives it unique chromatographic and spectroscopic features that are critical for selective impurity profiling in regulated pharmaceutical environments.

Atorvastatin impurity reference standard for HPLC/LC-MS method validation
Fluorinated aryl ketone with distinct chromatographic retention and UV profile
Batch-specific CoA supports ICH Q2(R1)/Q7 regulated quality control

Why a Generic Atorvastatin Impurity Standard Cannot Substitute for 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone in Regulated Analytical Methods


Interchanging atorvastatin impurity reference standards without verifying structural identity leads to severe chromatographic co‑elution, erroneous quantitation, and regulatory non‑compliance. The dichloro‑fluorophenyl motif of 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone imparts a distinct UV absorption profile and a unique reversed‑phase retention behavior relative to non‑fluorinated or differently halogenated analogs [1]. Substituting with a generic “dichloro impurity” such as 2,2‑dichloro‑1,2‑diphenylethanone (Impurity 46) results in a different relative retention time and mass spectrometric signal, causing inaccurate system suitability tests and failure of International Council for Harmonisation (ICH) Q3A thresholds. The following quantitative evidence precisely documents where this compound diverges from its closest comparators, enabling a data‑driven procurement decision.

This Standard
Non‑Fluorinated Analog (Impurity 46)
4‑Fluoro substitution increases RP‑HPLC retention and resolution
May co‑elute with parent drug or degradation products
Bathochromic UV shift enables selective detection at 250–255 nm
Lower absorptivity and different λmax may reduce assay accuracy
Unique isotopic pattern ([M+H]+ 283.0088) confirms identity
Mass signature differs by 17.99 Da; risk of false-positive assignment

Quantitative Performance Differentiation of 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone Against Closest Atorvastatin Process Analogs


Chromatographic Selectivity: Fluorine-Driven Increase in Reversed-Phase Retention vs. Non‑Fluorinated Analog

The 4‑fluoro substituent in 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone increases hydrophobicity relative to the non‑fluorinated congener 2,2‑dichloro‑1,2‑diphenylethanone (Atorvastatin Impurity 46). This translates into a longer reversed‑phase HPLC retention time, enabling baseline resolution from the parent drug atorvastatin (log P ≈ 5.4) and from the des‑fluoro impurity [1]. The validated RP‑HPLC method confirms that the compound elutes as a well‑resolved peak, with a retention factor (k) approximately 0.3–1.0 units higher than the des‑fluoro analog under C18/acetonitrile‑phosphate buffer gradients, ensuring specific identification in quality control panels .

HPLC Retention
Class-level
k increase of 0.3–1.0 units vs. des‑fluoro analog
Supports baseline separation from non‑fluorinated impurities
C18 column; retention shift depends on mobile phase composition
RP‑HPLC Atorvastatin impurity profiling Fluorine‑mediated retention

UV Spectral Differentiation: Bathochromic Shift and Hyperchromic Effect of the 4‑Fluorobenzoyl Chromophore

The 4‑fluorobenzoyl moiety in 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone induces a modest bathochromic shift and increased molar absorptivity compared to the non‑fluorinated analog, which contains a plain benzoyl group. The fluorine atom extends conjugation slightly, shifting the π→π* transition ≈ 2–5 nm to longer wavelength and raising the specific absorbance at the detection wavelength [1]. This difference permits selective quantification at 250–255 nm where the des‑fluoro impurity exhibits significantly lower absorptivity, thereby improving signal‑to‑noise ratio in impurity assays.

UV Absorbance
Class-level
λmax shift 2–5 nm; specific absorbance ~15–20% higher
Enables wavelength‑selective quantification at 250–255 nm
Solvent: acetonitrile/water 50:50 v/v
UV‑Vis spectrophotometry Atorvastatin impurity detection Fluorine‑substituent effect

Mass Spectrometric Ionization and Fragmentation Signature: Unique [M+H]⁺ and Isotopic Pattern for Fluorinated Impurity Identification

The presence of one fluorine and two chlorine atoms creates a distinctive isotopic cluster in the mass spectrum of 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone. The monoisotopic mass is 282.00145 Da; the [M+H]⁺ ion appears at m/z 283.0088 (calculated). In contrast, the des‑fluoro analog (2,2‑dichloro‑1,2‑diphenylethanone) has a monoisotopic mass of 264.0109 Da and an [M+H]⁺ ion at m/z 265.0182 [1]. The dichloro pattern generates M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1, while the fluorine atom adds an additional 18.998 Da mass shift, making the target compound easily distinguishable in both full‑scan MS and selected ion monitoring (SIM) modes .

MS Signature
Head-to-head
[M+H]+ 283.0088 (Δ17.99 Da); distinct ²Cl isotopic cluster
Allows unambiguous identity confirmation in LC‑MS
ESI positive mode; prevents false-positive impurity calls
LC‑MS/MS Atorvastatin impurity identification Isotopic pattern recognition

Procurement-Ready Purity and Characterization: Vendor-Provided Batch‑Specific Certificate of Analysis vs. Uncharacterized Analogs

Multiple reputable vendors (Bidepharm, BOC Sciences, SynZeal) supply 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone with a certified purity of ≥95% (typically 95–98%) and provide batch‑specific Certificates of Analysis (CoA) that include HPLC purity, NMR, and MS data [1]. In contrast, the non‑fluorinated analog 2,2‑dichloro‑1,2‑diphenylethanone is often offered at lower purity grades (e.g., 95% without orthogonal verification) and may lack the same level of regulatory‑ready documentation. The availability of a fully characterized, batch‑traceable reference standard is a prerequisite for ICH Q2(R1) analytical method validation and ICH Q7 GMP compliance.

Purity & Documentation
Reported
Purity ≥95% (HPLC); CoA includes NMR and MS characterization
Supports ICH Q2(R1) method validation without additional characterization
Batch‑specific, vendor‑verified; regulatory‑ready documentation
Reference standard procurement Atorvastatin impurity Certificate of Analysis

Evidence‑Based Application Domains for 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone in Pharmaceutical Quality Control and Synthetic Process Development


Chromatographic System Suitability and Peak Identification in Pharmacopoeial Atorvastatin Monographs

The validated RP‑HPLC method for atorvastatin impurity analysis relies on the unique retention and UV absorption of 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone to establish system suitability criteria, including resolution between atorvastatin and its key impurities [1]. Procuring the correct fluorinated impurity standard ensures accurate peak identification and prevents mis‑assignment that would invalidate batch release tests.

LC‑MS/MS Confirmation of Atorvastatin Process Impurities During ANDA Regulatory Filing

The distinct isotopic cluster and exact mass of 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone serve as a diagnostic ion signature in LC‑MS/MS methods, enabling unambiguous confirmation of this impurity in atorvastatin drug substance per ICH Q3A thresholds . The compound's fluorine atom provides a 17.99 Da mass shift relative to its des‑fluoro analog, giving definitive mass spectrometric evidence of process-related contamination.

Synthetic Route Scouting and Diketone Intermediate Optimization in Atorvastatin Manufacturing

This compound is a critical intermediate in the patented preparation of 4‑fluoro‑α‑[2‑methyl‑1‑oxopropyl]‑γ‑oxo‑N‑β‑diphenylbenzene butane amide, the diketone intermediate of atorvastatin [2]. Its availability as a high‑purity, well‑characterized substance allows process chemistry teams to study reaction intermediates, optimize synthetic pathways, and quantify carry‑over impurities during scale‑up.

Reference Standard Procurement for GMP Quality Control Laboratories

Laboratories performing atorvastatin impurity profiling under GMP conditions require a reference standard with full traceability and batch‑specific CoA. 2,2‑Dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone is supplied with HPLC, NMR, and mass spectrometry characterization data, meeting the documentation requirements of ICH Q7 and enabling direct use in method validation protocols without additional in‑house characterization [3].

Application
Selection Property
Validation Focus
HPLC system suitability testing
Fluorine-modified retention behavior
Resolution from non‑fluorinated process impurities
LC‑MS/MS impurity identification
Distinct isotopic cluster and mass shift
Unambiguous confirmation of impurity identity
Atorvastatin synthetic process optimization
High‑purity diketone intermediate
Carry‑over impurity monitoring during scale‑up
GMP QC reference standard procurement
Batch‑specific CoA with orthogonal characterization
Documentation review per ICH Q7 expectations
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